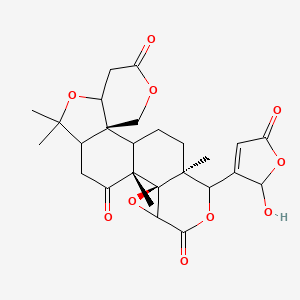
Limonexin; Shihulimonin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Limonexin involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, oxidation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of Limonexin often involves extraction from natural sources, particularly citrus fruits. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods are also being explored to enhance the yield and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Limonexin undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using agents such as sodium borohydride.
Substitution: Substitution reactions involving halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of Limonexin, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Limonexin has a wide range of scientific research applications:
Chemistry: Used as a lead compound for synthesizing new derivatives with enhanced properties.
Biology: Studied for its role in plant defense mechanisms and its impact on insect behavior.
Medicine: Investigated for its anticancer, antimicrobial, and antioxidant activities. It shows potential in treating various diseases, including cancer and diabetes.
Wirkmechanismus
The mechanism of action of Limonexin involves multiple molecular targets and pathways:
Antioxidant Activity: Limonexin scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity: Limonexin disrupts microbial cell membranes and inhibits the growth of various pathogens.
Vergleich Mit ähnlichen Verbindungen
Limonexin is compared with other similar compounds such as:
Limonin: Another citrus limonoid with similar anticancer and antioxidant properties but different molecular structure.
Nomilin: Known for its anti-obesity and anti-inflammatory effects, structurally related to Limonexin.
Obacunone: Exhibits antimicrobial and anticancer activities, similar to Limonexin but with distinct structural features.
Limonexin stands out due to its unique combination of pharmacological activities and its potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C26H30O10 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
(2R,13R,14R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3/t12?,13?,15?,18?,19?,20?,23-,24-,25+,26+/m0/s1 |
InChI-Schlüssel |
RTPPVNISJHFPFX-XAKOMMNUSA-N |
Isomerische SMILES |
C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=CC(=O)OC5O)(C(=O)CC6[C@@]37COC(=O)CC7OC6(C)C)C |
Kanonische SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)

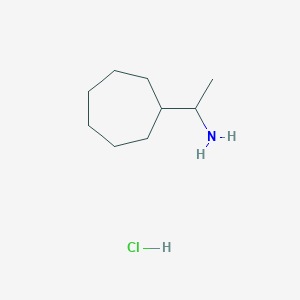
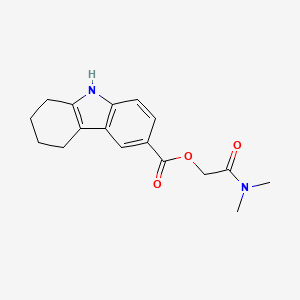
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)

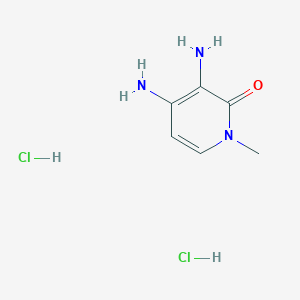

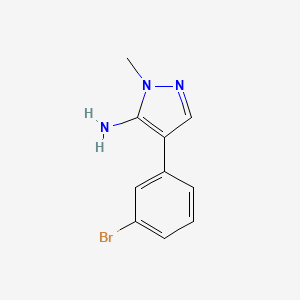
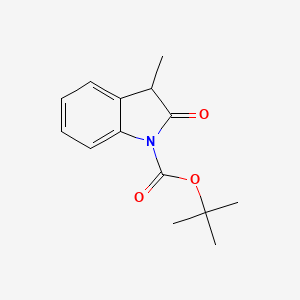

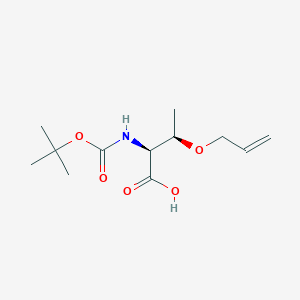

![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
